

# protocol for stripping and re-probing western blots for IL-13

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## Compound of Interest

Compound Name: HUMAN IL-13

Cat. No.: B1175110

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## Technical Support Center: Western Blotting for IL-13

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the stripping and re-probing of Western blots, with a specific focus on the cytokine Interleukin-13 (IL-13).

## Frequently Asked Questions (FAQs)

**Q1:** Why would I need to strip and re-probe a Western blot for IL-13?

Stripping and re-probing is a valuable technique that allows you to test for multiple proteins on a single membrane.<sup>[1]</sup> This is particularly useful when:

- Sample is limited: When working with rare or precious protein samples, re-probing conserves your material.<sup>[1][2][3]</sup>
- Comparing proteins of similar molecular weight: It allows for the detection of different proteins that are too close in size to be resolved by cutting the membrane.
- Analyzing a loading control: After probing for IL-13, you can strip the membrane and re-probe for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.<sup>[4]</sup>

- Optimizing antibody concentrations: You can test different antibody dilutions on the same blot to find the optimal signal-to-noise ratio.[2]

Q2: Is it better to use a PVDF or nitrocellulose membrane for stripping and re-probing?

For stripping and re-probing, a Polyvinylidene difluoride (PVDF) membrane is highly recommended.[2][5] PVDF membranes are more durable and have a higher protein binding capacity, which leads to better retention of the target protein (IL-13) through multiple stripping and re-probing cycles compared to nitrocellulose.[2][5]

Q3: Should I use a mild or harsh stripping protocol for IL-13?

For a low-abundance protein like IL-13, it is always recommended to start with a mild stripping protocol.[2][4] Mild stripping methods, which typically use a low pH glycine-based buffer, are gentler and less likely to remove the blotted IL-13 from the membrane.[6] Harsh methods that involve heating and reducing agents like  $\beta$ -mercaptoethanol are more effective at removing high-affinity antibodies but also carry a greater risk of protein loss.[6] If the mild protocol fails to remove the previous antibodies, you can then proceed to a harsher method.[4]

Q4: How do I know if the stripping procedure was successful?

After stripping, you must verify that the primary and secondary antibodies have been completely removed before re-probing. To do this, incubate the stripped membrane with only the secondary antibody followed by the chemiluminescent substrate. If the stripping was successful, you should see no signal when you image the blot.[2] If bands are still visible, the stripping process needs to be repeated or intensified.[2]

Q5: Can I make quantitative comparisons between blots before and after stripping?

No, it is not advisable to make quantitative comparisons of protein levels from different probing cycles on the same blot.[4][5] The stripping process inevitably removes some of the transferred protein from the membrane, so the signal intensity for a protein detected after stripping will likely be lower than if it were detected in the first round.[5][7]

## Experimental Protocol: Mild Stripping and Re-probing for IL-13

This protocol is optimized for detecting low-abundance proteins like IL-13 and prioritizes antigen preservation.

#### Materials:

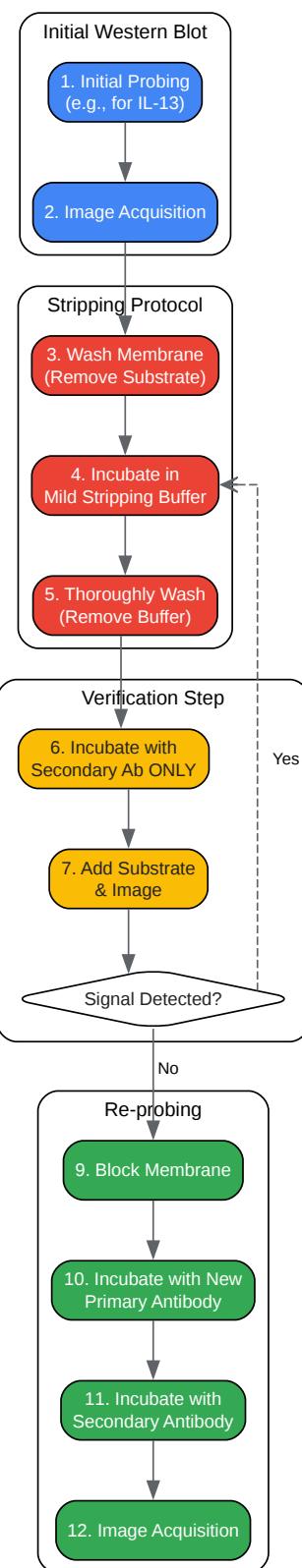
- Mild Stripping Buffer:
  - 15 g Glycine
  - 1 g SDS
  - 10 mL Tween 20
  - Dissolve in 800 mL of deionized water.
  - Adjust pH to 2.2 with HCl.
  - Bring the final volume to 1 L with deionized water.[\[2\]](#)[\[8\]](#)
- Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBST).
- Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST/PBST.
- Primary Antibody for IL-13.
- Primary Antibody for loading control (e.g., anti-GAPDH).
- HRP-conjugated Secondary Antibody.
- Chemiluminescent Substrate.

#### Procedure:

- Initial Probing: Perform Western blotting for IL-13 according to your standard protocol. After imaging, do not let the membrane dry out.
- Wash Membrane: Wash the membrane in TBST for 2 x 5 minutes to remove residual chemiluminescent substrate.

- Stripping:
  - Completely submerge the membrane in Mild Stripping Buffer.
  - Incubate for 10-20 minutes at room temperature with gentle agitation.[\[9\]](#) For high-affinity antibodies, you may need to extend this time or incubate at 37°C for 5-10 minutes.[\[2\]](#)
- Wash Post-Stripping: Wash the membrane thoroughly in TBST for 3 x 5 minutes to remove the stripping buffer.[\[2\]](#)
- Verify Stripping Efficiency:
  - Block the membrane for 30 minutes in Blocking Buffer.
  - Incubate with only the HRP-conjugated secondary antibody for 1 hour.
  - Wash 3 x 5 minutes with TBST.
  - Apply chemiluminescent substrate and image the blot. No signal should be detected. If a signal persists, repeat the stripping step.[\[2\]](#)
- Re-probing:
  - Once stripping is confirmed, wash the membrane again and proceed with your standard Western blot protocol, starting with the blocking step.
  - Incubate with the new primary antibody (e.g., for a loading control), followed by the secondary antibody and detection.

## Workflow for Stripping and Re-probing a Western Blot



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Caption: Experimental workflow for stripping and re-probing a Western blot membrane.

## Troubleshooting Guide

It is crucial to probe for the low-abundance protein (IL-13) first, followed by stripping and re-probing for a more abundant housekeeping protein.<sup>[5][7]</sup> This ensures that the initial detection has the highest possible sensitivity before any protein is lost during the stripping process.

Problem	Potential Cause(s)	Solution(s)
Weak or No Signal for IL-13 (Initial Blot)	Low abundance of IL-13 in the sample.	<ul style="list-style-type: none"><li>- Increase the amount of protein loaded per well (50-100 µg).[10]</li><li>- Use a more sensitive chemiluminescent substrate.</li><li>- Concentrate the sample, for example by immunoprecipitation.[11][12]</li></ul>
Protein degradation.		<ul style="list-style-type: none"><li>- Always add protease and phosphatase inhibitors to your lysis buffer.[12][13]</li><li>- Use fresh samples and perform lysis on ice.[13][14]</li></ul>
Suboptimal antibody concentration.		<ul style="list-style-type: none"><li>- Titrate the primary antibody to find the optimal concentration.</li><li>[12]- Increase the incubation time, for instance, overnight at 4°C.[11]</li></ul>
Signal Remains After Stripping	Stripping was incomplete.	<ul style="list-style-type: none"><li>- Increase the incubation time in the stripping buffer or perform the incubation at 37°C.[2]</li><li>- If the signal still persists after repeating mild stripping, use a harsh stripping protocol (e.g., with β-mercaptoethanol at 50°C), but be aware of potential protein loss.[4][8][15]</li></ul>
High-affinity primary antibody.		<ul style="list-style-type: none"><li>- High-affinity antibodies are more difficult to remove. A harsh stripping protocol may be necessary from the outset for these antibodies.[2]</li></ul>

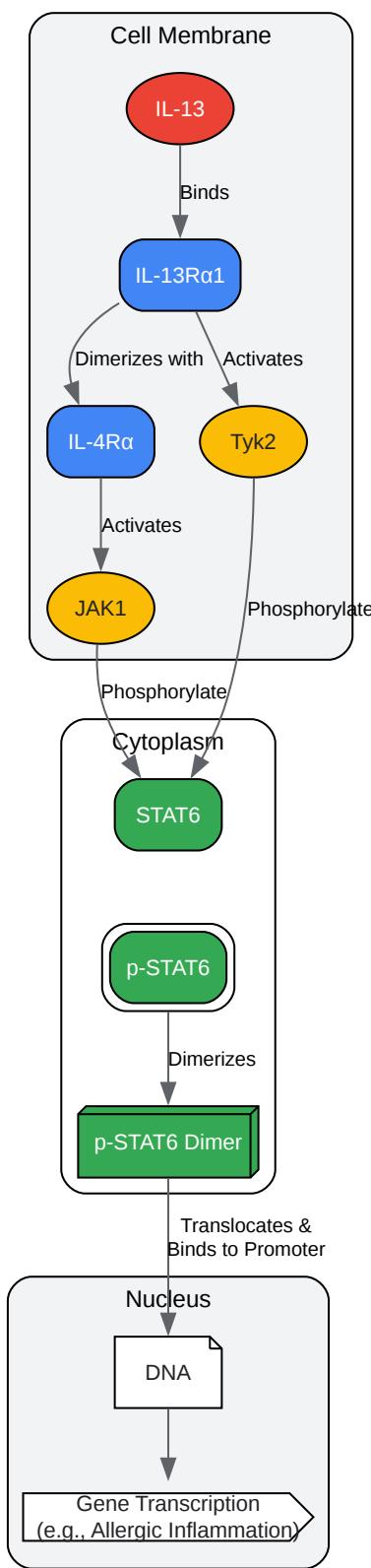
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Weak or No Signal After Re-probing	Loss of protein from the membrane during stripping.	- Ensure you are using a PVDF membrane. <a href="#">[2]</a> - Use the mildest stripping conditions possible that still effectively remove the antibodies. <a href="#">[2]</a> - Avoid repeated stripping cycles if possible. <a href="#">[7]</a>
Incomplete removal of stripping buffer.	- Ensure thorough and extensive washing after the stripping step to remove all traces of the buffer, which can interfere with subsequent antibody binding. <a href="#">[8]</a>	
High Background on Re-probed Blot	Inadequate blocking.	- Ensure the membrane is re-blocked thoroughly before incubating with the new primary antibody. <a href="#">[5]</a> - Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). <a href="#">[11]</a>
Stripping procedure increased non-specific binding sites.	- Re-blocking is critical after stripping. <a href="#">[6]</a> Consider adding a low concentration of Tween 20 to your antibody dilution buffers.	

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## IL-13 Signaling Pathway

IL-13 exerts its effects by binding to a receptor complex, which triggers downstream signaling cascades. The primary signaling pathway involves the activation of the JAK/STAT pathway, specifically STAT6.[\[16\]](#)[\[17\]](#)



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Caption: Simplified IL-13 signaling pathway via the Type II receptor complex.

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